tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate
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Overview
Description
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate is a chemical compound with the molecular formula C13H22N2O6. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Scientific Research Applications
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including inhibitors and pharmaceutical intermediates.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential use in the treatment of diseases such as diabetes and obesity through the synthesis of ketohexokinase inhibitors.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
Target of Action
Tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate is primarily used to synthesize inhibitors for ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These targets play crucial roles in various biological processes. KHK is involved in fructose metabolism, NAMPT is a key enzyme in the NAD+ biosynthesis pathway, and ROCK is involved in regulating shape and movement of cells.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition can alter the normal functioning of the targets, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The inhibition of KHK, NAMPT, and ROCK affects the fructose metabolism, NAD+ biosynthesis, and cell movement pathways respectively . The downstream effects of these alterations can lead to potential medical uses for treating conditions like diabetes and obesity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway being affected. For instance, inhibition of KHK could potentially reduce the conversion of fructose to fructose-1-phosphate, a key step in fructose metabolism . Similarly, inhibition of NAMPT and ROCK could affect NAD+ biosynthesis and cell movement respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors like temperature, pH, and the presence of other molecules in the environment. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature.
Safety and Hazards
Future Directions
The future directions for “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” could involve its use in the development of new therapeutic agents for conditions such as diabetes and obesity . Its role as a reagent in the synthesis of various inhibitors suggests potential applications in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require the presence of a catalyst or specific reaction conditions such as temperature and pH control
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate salt
Uniqueness
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate is unique due to its specific spirocyclic structure and the presence of the oxalate salt. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications. Its ability to act as an inhibitor in biological systems further distinguishes it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOCSHQIBXURFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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